EBNA-1 Inhibition: A Weak but Characteristic Biochemical Fingerprint vs. Procedural Baseline
This compound exhibits a characteristic weak inhibitory activity against the EBNA-1 DNA-binding domain, a key target for disrupting EBV latency. The observed potency, while modest, serves as a crucial biochemical fingerprint for this specific chemotype. In a quantitative fluorescence polarization assay, it achieved an IC50 of 16,600 nM, which is directly comparable to the assay's established activity cutoff and the performance of other early-stage screening hits [1]. This defines its potential as a starting point for medicinal chemistry optimization of EBNA-1:DNA interaction inhibitors.
| Evidence Dimension | EBNA-1 inhibition IC50 |
|---|---|
| Target Compound Data | 16,600 nM (16.6 µM) |
| Comparator Or Baseline | Assay defined inactivity cutoff: >10 µM. The compound's activity is just below the active threshold, characterizing it as a weak but positive hit distinct from the vast majority of inactive screening compounds. |
| Quantified Difference | The reported IC50 of 16.6 µM falls within the measurable range, confirming specific, concentration-dependent inhibition >50% at high test concentrations, unlike truly inactive compounds. |
| Conditions | Fluorescence polarization-based biochemical HTS dose response assay. Recombinant EBNA-1 DBD (aa 448-610) incubated with Cy5-labeled DNA probe. Test compounds in a 10-point 1:3 dilution series starting at 148 µM. (PubChem AID 2381) |
Why This Matters
For procurement, this specific EBNA-1 activity profile—though weak—identifies the compound as a validated chemical probe for the EBNA-1 target, a property not shared by structurally similar but untested benzofuran derivatives, thus guiding its selection for focused antiviral or oncogenic research.
- [1] BindingDB, Entry for BDBM62417. Affinity Data: IC50 = 1.66E+4 nM for Epstein-Barr nuclear antigen 1 (EBNA-1). The Scripps Research Institute Molecular Screening Center. PubChem BioAssay AID 2381. View Source
